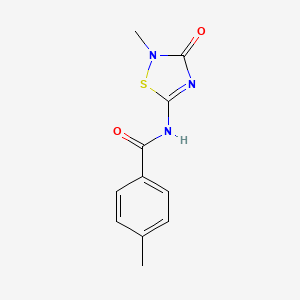
4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one, also known as CMEC, is a synthetic compound used in a variety of scientific research applications. It is a member of the 2H-chromen-2-one family, which consists of compounds that possess a chromen-2-one ring structure. CMEC has been found to have a number of biochemical and physiological effects, as well as advantages and limitations for use in laboratory experiments. In
Applications De Recherche Scientifique
4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one has been used in a variety of scientific research applications, including the study of its effects on gene expression, enzyme activity, and protein-protein interactions. Additionally, this compound has been used to study its effects on cell proliferation and apoptosis. This compound has also been used in the study of its effects on the immune system and its potential role in the treatment of certain diseases.
Mécanisme D'action
The exact mechanism of action of 4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one is not yet fully understood. However, it is believed that this compound may act as an agonist at certain receptors, such as the 5-HT2A receptor, and as an antagonist at other receptors, such as the 5-HT1A receptor. Additionally, this compound has been found to interact with certain enzymes, such as cyclooxygenase-2, and to modulate the expression of certain genes.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. For example, this compound has been found to have anti-inflammatory, anti-oxidant, and anti-cancer effects. Additionally, this compound has been found to modulate the expression of certain genes and to alter the activity of certain enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one is an advantageous compound to use in laboratory experiments due to its stability, low toxicity, and ability to interact with a variety of receptors and enzymes. Additionally, this compound is relatively easy to synthesize and can be stored for long periods of time without degradation. However, the exact mechanism of action of this compound is still not fully understood, and the compound has a limited number of applications.
Orientations Futures
There are a number of potential future directions for the use of 4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one in scientific research. For example, this compound could be used to study its effects on other receptors and enzymes, as well as its potential role in the treatment of various diseases. Additionally, this compound could be used to develop new drugs or therapies for the treatment of various conditions. Finally, this compound could be used to study its effects on gene expression and its potential role in the regulation of various cellular processes.
Méthodes De Synthèse
The synthesis of 4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one is a multi-step process that begins with the reaction of 4-chloromethylbenzoic acid and 2-ethyl-7-hydroxy-2H-chromen-2-one. This reaction is carried out in a solvent such as dichloromethane and requires the presence of a base such as sodium hydroxide. The reaction is followed by a hydrolysis step to form the desired product, this compound.
Propriétés
IUPAC Name |
4-(chloromethyl)-6-ethyl-7-hydroxychromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO3/c1-2-7-3-9-8(6-13)4-12(15)16-11(9)5-10(7)14/h3-5,14H,2,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIUWQFKBOEJFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC(=O)C=C2CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

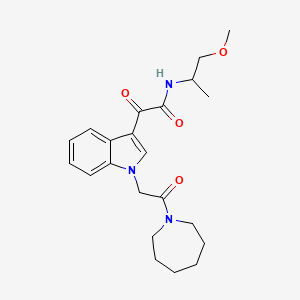
![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2390212.png)
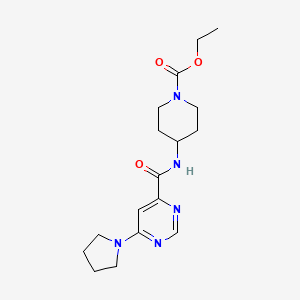
![N-(4-methoxyphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2390214.png)
![(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2390215.png)
![4-benzyl-2-(3-chlorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2390216.png)


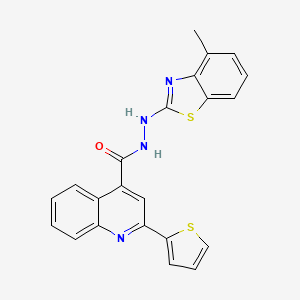

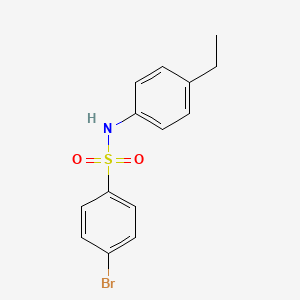
![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2390229.png)
